Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate
Overview
Description
Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate is a complex organic compound characterized by its chloro, methoxy, and trifluoroethoxy functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common approach is the reaction of 5-chloro-2-methoxyaniline with trifluoroethanol in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the chloro or methoxy positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and alcohols.
Substitution: Chloro-substituted or methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate is used in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. The specific pathways involved can vary depending on the application and the biological system .
Comparison with Similar Compounds
Methyl 5-chloro-2-methoxybenzoate
Methyl 2-methoxy-4-(trifluoroethoxy)benzoate
Methyl 5-chloro-2-methoxy-4-(methoxycarbonyl)benzoate
Uniqueness: Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate stands out due to its trifluoroethoxy group, which imparts unique chemical and physical properties compared to similar compounds. This group enhances the compound's reactivity and stability, making it more versatile in various applications.
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Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroethoxycarbonylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO5/c1-20-9-4-8(7(13)3-6(9)10(18)21-2)17-11(19)22-5-12(14,15)16/h3-4H,5H2,1-2H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKSFISMVKRUDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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